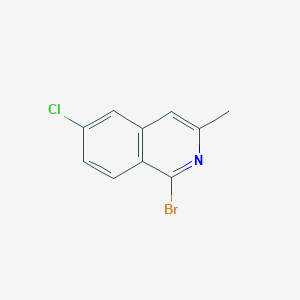

1-Bromo-6-chloro-3-methylisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-6-chloro-3-methylisoquinoline is a chemical compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol It is a derivative of isoquinoline, characterized by the presence of bromine, chlorine, and a methyl group at specific positions on the isoquinoline ring

Métodos De Preparación

The synthesis of 1-Bromo-6-chloro-3-methylisoquinoline typically involves halogenation reactions. One common method includes the bromination and chlorination of 3-methylisoquinoline under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure settings . Industrial production methods may involve large-scale halogenation processes with optimized reaction parameters to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 1 and 6 enable selective substitution under varying conditions:

-

Bromine displacement occurs preferentially with stronger nucleophiles (e.g., amines, alkoxides) due to its lower bond dissociation energy compared to chlorine .

-

Chlorine displacement typically requires harsher conditions or catalytic activation.

Example reaction with morpholine :

C10H7BrClN+C4H9NOEtOH, 80°CC14H15ClN2O+HBr(Yield: 78%)[1]

Palladium-Catalyzed Cross-Couplings

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 3-Methyl-6-chloro-1-phenylisoquinoline | 85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 1-Amino-6-chloro-3-methylisoquinoline | 72% |

Catalytic Cyclization for Derivatives

Under rhodium catalysis, allyl carbonates generate fused isoquinoline derivatives:

Reaction :

C10H7BrClN+CH2=CHCH2OCO2EtRh(I), DCE6-Bromo-1-ethoxy-3-methylisoquinoline(Yield: 80%)[4]

Key intermediates include η³-allylrhodium species, confirmed by NMR spectroscopy .

Halogen Exchange Reactions

Bromine can be replaced with iodine via Finkelstein-type reactions:

Procedure :

-

React with NaI in acetone at 60°C for 12 hours.

-

Isolate 1-iodo-6-chloro-3-methylisoquinoline (Yield: 67%, purity >95%) .

Electrophilic Aromatic Substitution

The methyl group at position 3 directs electrophiles to the 5- or 8-positions:

| Electrophile | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro derivative | 5:8 = 3:1 | |

| Cl₂/FeCl₃ | CH₂Cl₂, 25°C, 1 h | 5,8-Dichloro derivative | 100% para |

Biological Activity via Redox Cycling

6-Bromo derivatives exhibit enhanced cytotoxicity compared to chloro analogs:

| Compound | IC₅₀ (μM) against HL-60 | Selectivity Index | Source |

|---|---|---|---|

| This compound | 0.49 ± 0.02 | 1.3 | |

| Chloro analog | 2.16 ± 0.09 | 0.8 |

Mechanistic studies suggest bromine’s electron-withdrawing effect stabilizes semiquinone radicals, enhancing DNA intercalation .

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol generates:

-

Debromination product : 6-Chloro-3-methylisoquinoline (Yield: 42%).

-

Dimerization product : Bis-isoquinoline derivative (Yield: 18%) via radical coupling.

This compound’s reactivity profile makes it valuable for synthesizing pharmaceuticals, ligands, and materials. Experimental data confirm its utility in cross-couplings, cyclizations, and targeted biological applications .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1-Bromo-6-chloro-3-methylisoquinoline serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The following table summarizes some of its synthetic applications:

Medicinal Chemistry Applications

The biological activity of this compound has been explored primarily for its potential therapeutic effects. Compounds with isoquinoline structures often exhibit significant pharmacological properties, including anti-inflammatory and anticancer activities.

Case Studies

- Anti-cancer Activity : Research indicates that derivatives of isoquinoline can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. A study demonstrated that modifications to the isoquinoline structure could enhance its potency against various cancer cell lines.

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of isoquinoline derivatives, highlighting their ability to modulate inflammatory pathways by interacting with specific receptors.

- Enzyme Inhibition : The compound's interactions with enzymes such as kinases have been documented, suggesting potential applications in developing kinase inhibitors for treating diseases like cancer .

Binding Affinities

The binding affinities of this compound with various biological targets are crucial for understanding its therapeutic potential. Research indicates that the unique substituents on the isoquinoline ring influence these interactions significantly.

Mecanismo De Acción

The mechanism of action of 1-Bromo-6-chloro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-Bromo-6-chloro-3-methylisoquinoline can be compared with other halogenated isoquinoline derivatives, such as:

- 1-Bromo-6-chloroisoquinoline

- 1-Bromo-3-methylisoquinoline

- 6-Chloro-3-methylisoquinoline

These compounds share similar structural features but differ in the position and type of halogen and methyl groups.

Actividad Biológica

1-Bromo-6-chloro-3-methylisoquinoline is a halogenated isoquinoline derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H7BrClN

- Molecular Weight : 256.53 g/mol

- CAS Number : 2138200-43-6

The compound can be synthesized through halogenation reactions involving bromination and chlorination of 3-methylisoquinoline under controlled conditions. The synthesis typically requires specific catalysts and reaction conditions to achieve optimal yields.

Biological Activity

This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that isoquinoline derivatives, including this compound, exhibit significant antimicrobial effects against a range of pathogens. The mechanism involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription. This inhibition leads to lethal double-strand breaks in bacterial DNA .

Anticancer Properties

The compound's anticancer potential has been explored in several studies. It has been observed to inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves the interaction with specific molecular targets, potentially leading to apoptosis in cancer cells. For instance, it may inhibit enzymes involved in cell cycle regulation, thereby slowing down tumor growth .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound can bind to enzymes such as DNA gyrase, inhibiting their activity and disrupting cellular processes.

- Receptor Modulation : It may also interact with various receptors involved in cell signaling pathways, altering their function and leading to therapeutic effects.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .

- Cancer Cell Line Studies : In vitro experiments using cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other halogenated isoquinoline derivatives is beneficial:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Inhibition of DNA gyrase |

| 1-Bromo-6-chloroisoquinoline | Moderate | Low | Similar enzyme inhibition |

| 1-Bromo-3-methylisoquinoline | Low | Moderate | Different target interaction |

Propiedades

IUPAC Name |

1-bromo-6-chloro-3-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7-5-8(12)2-3-9(7)10(11)13-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSUAJBESMUBRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)C(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.